1-Hexene, nonafluoro-
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Overview
Description
Preparation Methods
1-Hexene, nonafluoro- can be synthesized through several methods. One common approach involves the trimerization of ethylene using a specialized catalyst system . This method is advantageous due to its high selectivity and mild reaction conditions compared to traditional full-range processes . The reaction typically occurs at temperatures below 150°C and pressures less than 10 MPaG . Industrial production often employs this method due to its efficiency and environmental friendliness, as it does not generate wastewater during normal operations .
Chemical Reactions Analysis
1-Hexene, nonafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and hydrogen gas with a suitable catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hexene, nonafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing fluorinated polymers and other complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Hexene, nonafluoro- exerts its effects is primarily through its high fluorine content. Fluorine atoms create strong carbon-fluorine bonds, which contribute to the compound’s stability and reactivity. These bonds can interact with various molecular targets and pathways, influencing the behavior of the compound in different environments .
Comparison with Similar Compounds
1-Hexene, nonafluoro- can be compared with other fluorinated alkenes such as:
- 1H,1H,2H-Perfluoro-1-hexene
- Perfluorobutyl ethylene
These compounds share similar fluorinated structures but differ in the number and position of fluorine atoms, which can affect their chemical properties and applications. 1-Hexene, nonafluoro- is unique due to its specific arrangement of nine fluorine atoms, providing distinct advantages in certain applications .
Properties
CAS No. |
142373-34-0 |
---|---|
Molecular Formula |
C6H3F9 |
Molecular Weight |
246.07 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5-nonafluorohex-1-ene |
InChI |
InChI=1S/C6H3F9/c1-4(10,11)6(14,15)5(12,13)2(7)3(8)9/h1H3 |
InChI Key |
XETQPJRSWWGWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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